molecular formula C9H9NO B1585154 Cyclopropyl(2-pyridyl)methanone CAS No. 57276-28-5

Cyclopropyl(2-pyridyl)methanone

Cat. No.: B1585154
CAS No.: 57276-28-5
M. Wt: 147.17 g/mol
InChI Key: BYBSSXPFERULBV-UHFFFAOYSA-N
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Description

Cyclopropyl(2-pyridyl)methanone is an organic compound with the molecular formula C₉H₉NO. It is characterized by a cyclopropyl group attached to a pyridyl ring via a methanone linkage.

Scientific Research Applications

Cyclopropyl(2-pyridyl)methanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the synthesis of bioactive molecules, which can be studied for their biological activities.

    Medicine: It is a precursor in the synthesis of pharmaceutical intermediates.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Biochemical Analysis

Biochemical Properties

Cyclopropyl(2-pyridyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of the compound. The cyclopropyl group in this compound imparts resistance to oxidative metabolism, making it a stable compound in biochemical reactions . Additionally, it has been observed to interact with nucleosides and nucleotides, indicating its potential role in nucleic acid metabolism .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain transcription factors, leading to changes in gene expression. It also impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells . These effects highlight the compound’s potential as a modulator of cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of oxidative metabolism . Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity . These molecular interactions underpin the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential in long-term biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cellular functions without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver function and cellular viability . These dosage-dependent effects are important for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its oxidative metabolism . The compound’s cyclopropyl group imparts resistance to oxidative metabolism, resulting in its stability and prolonged activity in biochemical reactions . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich cellular compartments. This property facilitates its interaction with membrane-bound enzymes and receptors, thereby modulating cellular functions.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it interacts with metabolic enzymes and modulates their activity . This subcellular localization is directed by targeting signals and post-translational modifications that guide the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl(2-pyridyl)methanone can be synthesized through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This method utilizes water as the oxygen source and operates under mild conditions, making it an efficient and environmentally friendly process . Another method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The copper-catalyzed oxidation method is particularly favored due to its efficiency and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(2-pyridyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using copper catalysis with water as the oxygen source.

    Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles and electrophiles.

Common Reagents and Conditions:

    Oxidation: Copper catalysts and water under mild conditions.

    Substitution: Palladium catalysts in Suzuki–Miyaura coupling reactions.

Major Products:

    Oxidation: Pyridin-2-yl-methanones.

    Substitution: Various substituted aromatic compounds depending on the reactants used.

Comparison with Similar Compounds

Cyclopropyl(2-pyridyl)methanone can be compared with other similar compounds such as:

    Pyridin-2-yl-methanone: Shares the pyridyl-methanone structure but lacks the cyclopropyl group.

    Cyclopropyl(2-thiazolyl)methanone: Similar structure but with a thiazole ring instead of a pyridine ring.

Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

cyclopropyl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9(7-4-5-7)8-3-1-2-6-10-8/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSSXPFERULBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341861
Record name Cyclopropyl(2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57276-28-5
Record name Cyclopropyl(2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropanecarbonylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dry magnesium powder (0.79 g, 32.6 mmol), which had been previously crushed in a mortar with a pestle, was charged into a dry round bottom flask under a nitrogen atmosphere. To this was added diethyl ether (20 mL), followed by bromocyclopropane (3.95 g, 2.61 mL, 32.6 mmol). A small amount of iodine (0.002 g) was added to initiate formation of the Grignard reagent. The reaction was heated to a gentle reflux for a short period of time (˜1 h) until all of the magnesium metal had reacted. The material was allowed to stir at room temperature for 2 hours, and then cooled in an ice bath. To this was added 2-cyanopyridine (2.0 g, 19.2 mmol) in diethyl ether (10 mL). The mixture was stirred for 3 hours, and then carefully quenched with sat. ammonium chloride (3 mL). The reaction was then acidified with 15% aq. hydrochloric acid (3 mL). The mixture was stirred for 20 minutes, and then made basic by the addition of 10 N sodium hydroxide until the pH was approximately 9. To this solution was added ethyl acetate (300 mL), and the aqueous layer was extracted with water (30 mL). The organic layer was washed with brine, dried over Na2SO4 and evaporated to dryness giving a yellow oil. This oil was chromatographed (SiO2, hexanes/ethyl acetate: 75/25) to give the title compound as a yellow oil (1.48 g, 52%). 1H NMR (300 MHz, DMSO-d6): δ 1.10 (m, 4H); 3.46 (m, 1H); 7.70 (m, 1H); 7.96 (t, 1H, J=78. Hz); 8.01 (t, 1H, J=7.8 Hz); 8.77 (d, 1H, J=4.8 Hz).
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
2.61 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
0.002 g
Type
catalyst
Reaction Step Seven
Yield
52%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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